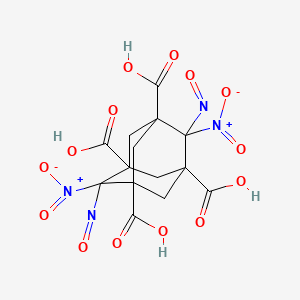![molecular formula C17H15FN4 B14917078 3-(1h-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1h-pyrrol-2-amine](/img/structure/B14917078.png)
3-(1h-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1h-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine is a complex organic compound that features a benzimidazole ring fused with a fluorophenyl group and a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminobenzimidazole with 4-fluorobenzaldehyde, followed by cyclization with an appropriate dihydropyrrole precursor under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzimidazole or fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or fluorophenyl rings .
Scientific Research Applications
3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H15FN4 |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydropyrrol-2-amine |
InChI |
InChI=1S/C17H15FN4/c18-11-5-7-12(8-6-11)22-10-9-13(16(22)19)17-20-14-3-1-2-4-15(14)21-17/h1-9,16H,10,19H2,(H,20,21) |
InChI Key |
RAIIAERHBZHWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(N1C2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B14917026.png)

![(1R,3r,5S)-Ethyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14917050.png)
![Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14917054.png)



![(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14917073.png)

